Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl ester, and a propyl-substituted imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of a substituted aldehyde with an amine and an isocyanide in the presence of a catalyst to form the imidazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1h-imidazol-1-yl)butanoate: Lacks the propyl substitution, resulting in different biological activities.
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate: Contains a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
Uniqueness
Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which can influence its binding interactions and biological activities. The presence of the propyl group can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Properties
CAS No. |
1342433-97-9 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3 |
InChI Key |
RVCJTISXGXNZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CCC(C(=O)OC)N |
Origin of Product |
United States |
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